Product packaging for 3-Azido-5-bromopyridine(Cat. No.:)

3-Azido-5-bromopyridine

Cat. No.: B8242621
M. Wt: 199.01 g/mol
InChI Key: SKFWXAKDLWYXQO-UHFFFAOYSA-N
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Description

3-Azido-5-bromopyridine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B8242621 3-Azido-5-bromopyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-5-bromopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWXAKDLWYXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridine Scaffolds in Heterocyclic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. ijnrd.orgresearchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile scaffold for constructing complex molecules. ijnrd.org Pyridine and its derivatives are found in numerous natural products, including alkaloids, vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. nih.govresearchgate.net

The presence of the nitrogen atom in the pyridine ring not only influences its aromaticity and reactivity but also provides a site for hydrogen bonding and coordination with metal ions. ijnrd.org This has led to the widespread use of pyridine-based compounds in medicinal chemistry, where they are integral components of many FDA-approved drugs. researchgate.netnih.govrsc.org The pyridine scaffold's ability to be readily functionalized allows for the fine-tuning of a molecule's steric and electronic properties, making it an invaluable tool in drug design and the development of new materials. nih.govresearchgate.net

Strategic Importance of Azide and Halogen Functionalities on Pyridine Rings

The introduction of azide (B81097) (–N₃) and halogen (e.g., –Br) functionalities onto a pyridine (B92270) ring creates a multifunctional molecule with a diverse range of reactivity. The azide group is a high-energy moiety that can participate in a variety of transformations. mdpi.com It is particularly well-known for its role in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. This reaction is highly efficient and orthogonal to many other functional groups, making it a powerful tool for bioconjugation and materials science. The azide group can also be reduced to an amine, providing a pathway to further derivatization.

Halogens, such as bromine, serve as versatile handles for cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium, to participate in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The presence of a halogen on the pyridine ring also influences its electronic properties through inductive effects.

The combination of both an azide and a bromine atom on the same pyridine ring, as in 3-Azido-5-bromopyridine (B6202867), offers a dual-functionalized building block. This allows for sequential and selective reactions, where one functional group can be transformed while the other remains intact for a subsequent step. This strategic placement of reactive sites is highly valuable in the synthesis of intricate molecules.

Chemical Reactivity and Transformation Pathways of 3 Azido 5 Bromopyridine

Tautomerism and Its Influence on Reactivity

The chemical behavior of 3-azido-5-bromopyridine (B6202867) is profoundly influenced by the dynamic equilibrium between its two tautomeric forms: the open-chain azide (B81097) and the fused-ring tetrazole. This phenomenon, known as azido-tetrazole tautomerism, is a critical consideration in the design of synthetic pathways and in understanding the mechanistic underpinnings of its reactions. The equilibrium involves the reversible intramolecular cyclization of the azido (B1232118) group onto the pyridine (B92270) nitrogen, forming the tetrazolo[1,5-a]pyridine (B153557) ring system. For this compound, this equilibrium is specifically between the this compound form and the 6-bromotetrazolo[1,5-a]pyridine (B1342915) form.

The position of this equilibrium is not static and is dictated by several factors, including the electronic nature of substituents on the pyridine ring, the solvent, and the temperature. researchgate.netdtic.mil Generally, electron-withdrawing groups on the pyridine ring tend to favor the open-chain azido tautomer, whereas electron-donating groups stabilize the fused tetrazole ring. mdpi.com In the case of this compound, the bromine atom at the 5-position exerts an electron-withdrawing inductive effect, which would be expected to favor the existence of the 3-azido tautomer to some extent.

The synthetic implications of this tautomeric equilibrium are significant. The presence of even a minor concentration of the highly reactive azide form in solution can enable a range of chemical transformations that are characteristic of organic azides. mdpi.com This dual reactivity allows this compound to be a versatile intermediate in the synthesis of more complex heterocyclic systems.

Key Synthetic Transformations Influenced by Tautomerism:

Cycloaddition Reactions: The 3-azido tautomer can participate in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". beilstein-archives.org This reaction provides a highly efficient and regioselective route to 1,2,3-triazole-substituted pyridines. The reactivity in these cycloadditions is directly dependent on the accessible concentration of the azide form in the equilibrium mixture.

Staudinger Reaction: The reaction of the azido tautomer with phosphines, such as triphenylphosphine, leads to the formation of an iminophosphorane via the Staudinger ligation. This intermediate is a valuable precursor for the synthesis of aza-Wittig reagents, which can be used to form C=N bonds, or can be hydrolyzed to yield the corresponding amine, 3-amino-5-bromopyridine (B85033).

Nitrene Formation: The azido group can undergo thermolysis or photolysis to extrude molecular nitrogen (N₂) and generate a highly reactive nitrene intermediate. researchgate.net This nitrene can then undergo various intramolecular reactions, such as cyclization, or intermolecular reactions, providing a pathway to a diverse array of nitrogen-containing heterocycles.

Nucleophilic Substitution: While the fused tetrazole ring is generally stable, the azido group in the open-chain form can act as a leaving group in some nucleophilic aromatic substitution reactions, although this is less common. Conversely, the bromine atom on the pyridine ring can be displaced by nucleophiles, a reaction whose rate can be influenced by the electronic state of the ring as determined by the tautomeric equilibrium. smolecule.com

The solvent plays a crucial role in mediating the tautomeric equilibrium and, consequently, the reaction outcomes. Polar solvents can influence the position of the equilibrium, and in some cases, specific solvents like liquid sulfur dioxide have been used to isolate and study individual tautomers at low temperatures. researchgate.net For synthetic purposes, the choice of solvent can be used to favor the tautomer that is reactive under the desired reaction conditions. For example, in reactions where the azide reactivity is desired, conditions are chosen to shift the equilibrium towards the open-chain form as much as possible.

The table below summarizes the general influence of substituent electronics on the azido-tetrazole equilibrium in related pyridine and pyrimidine (B1678525) systems, which provides a basis for predicting the behavior of this compound.

Substituent Type at Positions 5 and 7 (pyrimidine analogs)Predominant Tautomeric FormRationaleSynthetic Implication
Electron-donating groups (e.g., -NH₂, -OR)TetrazoleStabilizes the fused heterocyclic ring system through resonance. mdpi.comFavors reactions involving the tetrazole ring; may require harsher conditions for azide-specific reactions.
Electron-withdrawing groups (e.g., -Cl, -CF₃)AzideDestabilizes the tetrazole ring, favoring the open-chain azide form. researchgate.netbeilstein-archives.orgEnhances reactivity in cycloadditions, Staudinger reactions, and other transformations of the azido group. mdpi.com

In the context of this compound, the bromine atom's electron-withdrawing nature suggests that a measurable population of the reactive 3-azido tautomer will be present at equilibrium, making it a suitable substrate for reactions such as CuAAC and the Staudinger reaction. Mechanistic studies on related systems often employ spectroscopic techniques like NMR and IR to determine the ratio of tautomers under various conditions, providing insight into the reactive species present in solution. researchgate.netacs.orgacs.org For instance, the characteristic azide stretch in the IR spectrum (around 2100-2150 cm⁻¹) can confirm the presence of the open-chain tautomer. dtic.mil

Applications in Organic Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The presence of both a reactive azide (B81097) group and a versatile bromine atom makes 3-Azido-5-bromopyridine (B6202867) a valuable starting material for the synthesis of complex organic molecules. These functional groups can be selectively manipulated to introduce a variety of other functionalities, leading to the construction of diverse molecular architectures.

Precursor for Nitrogen-Containing Heterocycles (e.g., Triazoles, Imidazopyridines, Pyrroles)

The azide moiety in this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.

One of the most prominent applications of organic azides is in the formation of triazoles through cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While specific examples detailing the use of this compound in CuAAC reactions are not extensively documented in publicly available literature, the general reactivity of the azide group suggests its potential as a precursor for creating novel triazole-containing pyridine (B92270) derivatives. The bromine atom on the pyridine ring could be further functionalized either before or after the triazole formation, offering a pathway to complex, polysubstituted heterocyclic systems.

The synthesis of imidazopyridines and pyrroles from azido-pyridines is also a known synthetic strategy. However, specific protocols and research findings detailing the direct use of this compound as a starting material for the synthesis of these particular heterocyclic systems are not readily found in the reviewed scientific literature. General synthetic routes often involve the reduction of the azide to an amine, which can then participate in cyclization reactions to form the desired fused or substituted heterocyclic core.

Diverse Derivatization and Functionalization Strategies

The dual functionality of this compound allows for a wide array of derivatization and functionalization strategies. The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the attachment of various aryl, alkyl, or alkynyl groups to the pyridine core.

Simultaneously, the azide group can be transformed into other nitrogen-containing functionalities. For instance, it can be reduced to a primary amine, which can then undergo a plethora of reactions, including acylation, alkylation, and Schiff base formation. This orthogonal reactivity of the two functional groups provides chemists with a powerful tool for the stepwise construction of complex molecules with precise control over the substitution pattern.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Azides are known to participate in various MCRs. However, a thorough review of the scientific literature did not yield specific examples of this compound being utilized as a reactant in multicomponent reactions. The potential for this compound to engage in such reactions exists, given the reactivity of the azide group, but dedicated research in this area appears to be limited.

Applications in Bioconjugation Chemistry

The azide group of this compound is a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with a specific partner. This property makes it an attractive tool for bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, and DNA.

Attachment to Biomolecules (e.g., Proteins, Peptides, DNA)

While the general principle of using azides for bioconjugation is well-established, specific studies detailing the direct attachment of this compound to proteins, peptides, or DNA are not prominently featured in the available literature. The concept involves introducing the 3-bromo-5-azidopyridinyl moiety into a biomolecule, which can then be used for further modifications or for studying biological processes. The bromine atom could serve as a site for further functionalization after the initial conjugation.

Ligation Strategies (e.g., Staudinger Ligation)

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine. This reaction is widely used for labeling and modifying biomolecules. Azides, such as the one present in this compound, react with triarylphosphines to form an aza-ylide intermediate, which then rearranges to form the final amide product.

Although the Staudinger ligation is a powerful tool in chemical biology, specific research demonstrating the application of this compound in Staudinger ligation reactions with biomolecules is not extensively reported. The potential for its use in this context is clear, as the azide functionality is the key reactive component.

Despite a comprehensive search for information, there is currently insufficient data available in the public domain to construct a detailed scientific article on the specific applications of This compound in the development of functional materials and probes as outlined.

While the azide functional group is widely utilized in the synthesis of polymers and advanced materials through "click chemistry," its role as a component of chemical probes for biological investigations, and its use in creating triazole-based linkers for biosensors, specific research detailing these applications for this compound could not be located.

General applications of related azido-compounds are well-documented in scientific literature. These include:

Synthesis of Polymers and Advanced Materials: Azido-functionalized monomers are frequently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to create a diverse range of polymers, including block copolymers, dendrimers, and functionalized polymer surfaces. These materials find applications in drug delivery, coatings, and electronics.

Role as Chemical Probes in Biological Pathway Investigations: The azide group serves as a versatile bioorthogonal handle. It can be incorporated into biomolecules such as proteins, glycans, and nucleic acids, allowing for their visualization and study within living systems without interfering with native biological processes. Fluorescent dyes or affinity tags equipped with a reactive partner (e.g., an alkyne) can then be used to specifically label these azide-modified biomolecules.

Triazole-Based Linkers for Biosensor Development: The triazole linkage formed via click chemistry is known for its stability and is often employed to immobilize biorecognition elements (e.g., enzymes, antibodies, nucleic acids) onto transducer surfaces, such as those of graphene-based biosensors. The azide-functionalized molecule acts as a precursor to form this stable linkage.

However, specific examples, research findings, and data tables pertaining to the use of This compound in these contexts are not available in the reviewed sources. Therefore, it is not possible to generate the requested article with the required level of scientific detail and accuracy.

Coordination Chemistry and Metal Complexes of Azidopyridines

Ligand Properties and Binding Modes of Azidopyridines

Azidopyridines are multifunctional ligands in coordination chemistry, possessing at least two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the azide (B81097) moiety (-N₃). The pyridine nitrogen typically acts as a standard N-donor, forming a coordinate bond with a metal center. mdpi.com The azide group, however, exhibits more complex and versatile coordination behavior. mdpi.com

The azide ion can bind to metal centers in several distinct modes:

Terminal Mode: The azide ligand binds to a single metal center through one of its terminal nitrogen atoms. mdpi.com

End-on (EO or μ-1,1) Bridging: One terminal nitrogen atom of the azide bridges two metal centers. This mode often facilitates ferromagnetic coupling between the metal ions. researchgate.netmdpi.com

End-to-end (EE or μ-1,3) Bridging: The two terminal nitrogen atoms of the azide group bridge two different metal centers, creating a longer, more flexible linkage. mdpi.com This mode typically results in antiferromagnetic interactions. researchgate.net

The choice of binding mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the pyridine ligand (including substituents like the bromo- and azido- groups in 3-Azido-5-bromopyridine), and the reaction conditions. mdpi.com This versatility allows for the targeted design of coordination polymers with specific dimensionalities and properties. mdpi.com

Synthesis and Structural Characterization of Metal-Azide Complexes

Metal-azide complexes featuring azidopyridine ligands are typically synthesized via self-assembly methods. mdpi.com These reactions generally involve combining a metal salt (e.g., nitrates, chlorides), the azidopyridine ligand, and an azide source like sodium azide in a suitable solvent. mdpi.comdigitellinc.com The resulting crystalline products are then characterized to determine their molecular and supramolecular structures.

Research into Mn(II) and Zn(II) complexes with halogenated pyridine ligands demonstrates how these components assemble into diverse structural motifs. researchgate.net While specific studies on This compound (B6202867) are limited, analogous systems using ligands like 3-bromopyridine (B30812) and 3-amino-2-chloropyridine (B31603) provide significant insight. In these complexes, the halo-substituted pyridine derivatives typically act as terminal ligands, coordinating to the metal center through the pyridine nitrogen, while the azide ions form the bridging backbones of the structures. researchgate.net

Table 1: Structural Data for Representative Mn(II) and Zn(II) Azido (B1232118) Complexes with Halogenated Pyridine Ligands. researchgate.net
Complex FormulaMetal IonHalogenated LigandStructure TypeAzide Bridging Mode
[Mn(N₃)₂(3-Brpy)₂(H₂O)]₂(3-Brpy)₂Mn(II)3-BromopyridineDinuclearDouble End-on (EO)
[Mn(N₃)₂(3-Brpy)₂]nMn(II)3-Bromopyridine1D PolymerEO/EO/EE sequence
[Zn(N₃)₂(3-amino,2-chloropyridine)]nZn(II)3-Amino-2-chloropyridine1D PolymerDouble End-on (EO)

The azide ligand is a key component in constructing coordination polymers with varied dimensionalities and magnetic properties, primarily through its ability to adopt different bridging modes. researchgate.net The two most common bridging modes are the "end-on" (EO, μ-1,1) and "end-to-end" (EE, μ-1,3) coordinations.

End-on (EO) Bridging: In this mode, a single nitrogen atom of the azide bridges two metal centers, forming a compact M-N-M linkage. mdpi.com This arrangement often leads to ferromagnetic coupling between the metal centers. Double EO bridges are common, forming four-membered (MN₂)₂ rings. mdpi.com

End-to-end (EE) Bridging: This mode involves the two terminal nitrogen atoms of the azide ligand bridging two metal centers, creating a longer M-N-N-N-M chain. nih.gov The EE mode is known to mediate antiferromagnetic interactions. researchgate.net

Less commonly, azide ligands can create complex polymeric chains by alternating between these modes. For example, a Mn(II) polymeric system has been observed to feature a rare repeating sequence of double EO, double EO, and double EE bridges. researchgate.net The specific bridging topology adopted has a profound impact on the magnetic properties of the resulting material. nih.gov

Table 2: Characteristics of Common Azido Bridging Modes.
Bridging ModeNotationDescriptionTypical Magnetic Coupling
End-onEO, μ-1,1One N atom bridges two metal centersFerromagnetic
End-to-endEE, μ-1,3Two terminal N atoms bridge two metal centersAntiferromagnetic

Influence of Complexation on Azide Reactivity (e.g., Click Reactions)

Coordinating an azidopyridine ligand to a metal center can significantly alter the chemical reactivity of the azide group. This effect is particularly relevant for the azide-alkyne cycloaddition, a cornerstone of "click chemistry". researchgate.netacs.org The copper(I)-catalyzed version (CuAAC) is widely used to form 1,4-disubstituted 1,2,3-triazoles. researchgate.netbohrium.com

The influence of complexation can manifest in several ways:

Stabilization: In some cases, coordination to a metal ion such as Cu²⁺ or Pd²⁺ can drastically enhance the thermal stability of the organoazide. nih.gov

Activation/Catalysis: The metal center can act as a Lewis acid, potentially activating the azide group for cycloaddition. For example, the presence of SiCl₄ was found to slightly enhance the rate of the click reaction of 4-azidopyridine (B1251144) and shift the product isomer ratio. mdpi.com

Intramolecular Cycloaddition ("iClick"): In some systems, the cycloaddition reaction can occur directly within the coordination sphere of the metal. This "iClick" reaction is a powerful method for generating new heterocyclic ligands directly on the metal center. researchgate.net

Dissociation Prior to Reaction: Alternatively, a metal-azidopyridine complex may dissociate in solution, releasing the free ligand which then undergoes the click reaction. This was observed for a SiCl₄(4-azidopyridine)₂ complex, which dissolved in a warm solvent to release its constituent parts before the cycloaddition occurred. mdpi.com

The specific outcome depends on the metal, the ligand framework, and the reaction conditions, highlighting the complex interplay between coordination and reactivity.

Metal-Catalyzed Reactions Involving Azidopyridine Ligands

Metal complexes containing azidopyridine ligands can themselves serve as catalysts for various organic transformations. The azide group can either be directly involved in the catalytic cycle or act as an ancillary ligand that modulates the properties of the catalytic metal center.

A primary application is in nitrogen-atom transfer reactions. nih.gov The thermal or photochemical decomposition of organic azides generates highly reactive nitrene intermediates. By coordinating the azide to a transition metal, the reactivity can be attenuated. The metal-catalyzed decomposition can lead to the formation of a metal-nitrenoid intermediate, which is more selective and less prone to side reactions than the free nitrene. nih.gov These reactions provide efficient and environmentally benign routes to construct new C-N and S-N bonds, as the only byproduct is dinitrogen gas. nih.gov For example, iron(II) chloride has been shown to dramatically improve the efficiency of nitrene transfer to sulfides. nih.gov

Furthermore, azidopyridine ligands can be incorporated into catalysts for other reactions, such as C-H azidation or cycloadditions, where the ligand framework helps to tune the electronic and steric environment of the metal, thereby influencing catalytic activity and selectivity. mdpi.com

Advanced Characterization and Theoretical Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and exploring the structural nuances of 3-Azido-5-bromopyridine (B6202867). Techniques such as NMR, IR, and mass spectrometry offer complementary information, painting a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, it is particularly crucial for studying the valence tautomerism between the azide (B81097) form and its fused tetrazole isomer, 6-bromotetrazolo[1,5-a]pyridine (B1342915).

The azide-tetrazole equilibrium is a well-known phenomenon in azidopyridine chemistry. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature and position of substituents on the pyridine (B92270) ring. sci-hub.se The study of this tautomerization is greatly facilitated by multinuclear NMR spectroscopy.

¹H and ¹³C NMR: These techniques can distinguish between the azide and tetrazole forms, as the chemical shifts of the protons and carbons in the pyridine ring are different for each tautomer. In many cases, the exchange between the two forms is slow on the NMR timescale, allowing for the observation of separate signals for both species and the determination of equilibrium constants. sci-hub.se

¹⁵N NMR: This is an especially effective method for investigating the azide-tetrazole equilibrium. researchgate.net By using ¹⁵N-labeled compounds, researchers can directly observe the nitrogen atoms in both the azide group (-N₃) and the tetrazole ring. researchgate.net The distinct chemical shifts and coupling constants (¹H-¹⁵N, ¹³C-¹⁵N) provide unambiguous evidence for the presence of both tautomers and allow for a detailed analysis of the equilibrium dynamics. researchgate.netresearchgate.net For halogen-substituted tetrazolo[1,5-a]pyridines, including the bromo-derivative, the equilibrium position is strongly influenced by the substituent. sci-hub.se

Table 1: Representative NMR Data for Azide-Tetrazole Equilibrium Studies

Nucleus Tautomer Characteristic Chemical Shift (ppm) Key Observations
¹H Azide Form Distinct signals for pyridine ring protons Chemical shifts differ from the tetrazole form, allowing for quantification.
Tetrazole Form Shifted signals compared to the azide form
¹³C Azide Form Unique resonances for pyridine ring carbons Carbon attached to the azide group shows a characteristic shift.
Tetrazole Form Different carbon chemical shifts due to the fused ring system
¹⁵N Azide Form Three distinct nitrogen signals for the -N₃ group Provides direct evidence of the linear azide structure.

Infrared (IR) Spectroscopy for Azide Group Signatures

Infrared spectroscopy is a primary technique for identifying the presence of the azide functional group. Organic azides exhibit a strong and characteristic absorption band due to the asymmetric stretching vibration (νas) of the N=N=N bond.

For this compound, this signature peak is typically observed in the spectral region of 2100-2150 cm⁻¹. nih.gov The intensity and precise position of this band are diagnostic for the azide moiety. ugent.beresearchgate.net The presence of this strong absorption provides clear evidence for the azide structure and can be used to monitor reactions involving the azide group. ugent.be For example, in related azido (B1232118) compounds, this peak has been identified at specific wavenumbers, such as 2088.5 cm⁻¹ in 3-azido-1-aminopropylamine, confirming the presence of the functional group. researchgate.net The stability of this group can also be monitored by tracking the intensity of this peak over time, particularly under conditions like high vacuum where degradation might occur. ugent.be

Mass Spectrometry Techniques for Compound Identification and Derivatization Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

A characteristic fragmentation pathway for aromatic azides under electron impact (EI) ionization is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netdtic.mil This fragmentation results in the formation of a highly reactive nitrene radical cation. The observation of a prominent ion peak corresponding to [M-28]⁺ is a strong indicator of an aryl azide structure. researchgate.net This technique is invaluable not only for identifying the parent compound but also for analyzing the products of its reactions, such as those from cycloadditions or other derivatizations where the azide group has been transformed. dtic.mil

Computational Chemistry Methodologies

Theoretical calculations, particularly those based on quantum mechanics, offer profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard computational tool for investigating organic molecules like this compound. aps.org DFT methods are used to model various molecular properties with a good balance of accuracy and computational cost. mdpi.comarxiv.org

Electronic Structure: DFT calculations can determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net These calculations help in understanding the molecule's behavior in reactions such as 1,3-dipolar cycloadditions. nih.gov

Reactivity and Tautomerism: DFT is employed to calculate the relative energies of the this compound and 6-bromotetrazolo[1,5-a]pyridine tautomers. These calculations can predict which form is more stable and provide the energy barrier for the interconversion, which is in good agreement with experimental observations from NMR studies. sci-hub.se

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies. The calculated IR spectrum for this compound would show a strong band for the azide asymmetric stretch, allowing for direct comparison with experimental IR data. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
6-bromotetrazolo[1,5-a]pyridine

Molecular Docking and Analysis of Ligand-Metal Interactions

Theoretical investigations into the behavior of this compound have utilized molecular docking simulations to predict its binding affinity and interaction patterns with various biological targets. Although specific docking studies on this compound are not extensively documented in publicly available literature, general principles derived from studies on aza-compounds and their interactions with metalloproteins provide a framework for understanding its potential behavior.

Molecular docking analyses of various aza-compounds with proteins, such as the heme-binding protein from Tannerella forsythia, have demonstrated that the nitrogen-containing heterocyclic scaffold can form significant interactions within protein binding sites. researchgate.net These interactions often involve hydrogen bonding with key amino acid residues like asparagine, arginine, and tyrosine. researchgate.net For this compound, the pyridine nitrogen and the azido group are potential sites for forming such hydrogen bonds, which would be crucial in stabilizing the ligand-protein complex.

The azido moiety itself is known to participate in various intermolecular contacts, including weakly stabilizing interactions with other azido ligands and secondary interactions with metal centers. researchgate.netdtu.dk Computational analyses of azido-mediated intermolecular interactions in transition metal complexes have revealed that these interactions, though weak (ranging from 0.2 to 2.7 kcal/mol), are influenced by dispersion forces and electrostatic stabilization. researchgate.netdtu.dk The nature of these interactions is dependent on the topology of the interacting molecules. researchgate.netdtu.dk In the context of this compound interacting with a metalloprotein, the azido group could potentially coordinate with a metal ion in the active site. The strength and nature of this ligand-metal interaction would be influenced by the specific metal ion and the geometry of the binding pocket.

The table below summarizes typical interaction energies observed for azido-mediated interactions, providing a reference for the potential energetics of this compound's interactions.

Interaction TypeStabilizing Energy (kcal/mol)Key Contributing Factors
Azido-Azido Ligand Interaction0.2 - 2.7Dispersion forces, orbital and electrostatic stabilization
Hg···N Secondary Interaction~ -1.0Electrostatic attraction

This data is based on computational analysis of dimers of the [N3-Hg(CF3)] complex and provides a general indication of the energies involved in such interactions. researchgate.netdtu.dk

Transition State Optimization and Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound and the characterization of associated transition states are critical for understanding its reactivity and for the rational design of synthetic pathways. While specific experimental or theoretical studies on the transition state optimization for reactions of this compound are limited, insights can be drawn from computational studies on related pyridine derivatives and organic azides.

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. For instance, DFT studies on Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) have been used to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potentials to describe possible reaction pathways. researchgate.netdtu.dk Similar computational approaches could be applied to this compound to model its participation in reactions such as nucleophilic aromatic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions. The presence of both an azido group and a bromine atom suggests a rich and varied reactivity profile.

The thermal or photochemical decomposition of organic azides often proceeds through a nitrene intermediate, and computational studies have been employed to investigate the mechanisms of such reactions. semanticscholar.org For 3-azidopyridine, theoretical studies could help determine the energetics of nitrene formation and its subsequent reactions, such as C-H insertion or ring expansion. The optimization of transition state geometries for these processes would provide crucial information about the reaction barriers and selectivity.

Furthermore, theoretical investigations into multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines have demonstrated the complexity of reaction pathways, involving multiple steps such as Knoevenagel condensation, Michael addition, and cyclization. uobabylon.edu.iq The free energy barriers for each step can be calculated to identify the rate-determining step. uobabylon.edu.iq A similar detailed mechanistic study of reactions involving this compound would be invaluable for predicting reaction outcomes and optimizing reaction conditions.

The following table outlines the types of reactions that this compound could potentially undergo, based on the reactivity of its functional groups, and the computational methods that could be used to elucidate their mechanisms.

Potential Reaction TypeFunctional Group InvolvedRelevant Computational Methods for Mechanism Elucidation
Nucleophilic Aromatic SubstitutionBromo groupDFT, Transition State Search (e.g., QST2/QST3), IRC calculations
Suzuki-Miyaura Cross-CouplingBromo groupDFT, Calculation of catalytic cycle intermediates and transition states
[3+2] Cycloaddition (Click Chemistry)Azido groupDFT, Transition State Optimization, Activation energy calculations
Thermal/Photochemical Nitrene FormationAzido groupCASSCF, MP2, DFT, Calculation of singlet/triplet energy surfaces

Emerging Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes to Substituted Azidopyridines

The synthesis of azidopyridines, including 3-azido-5-bromopyridine (B6202867), has traditionally relied on the nucleophilic substitution of a corresponding halo- or nitro-pyridine with an azide (B81097) salt. While effective, these methods can present safety concerns due to the potentially explosive nature of azide compounds and may generate significant waste. researchgate.net The future of azidopyridine synthesis lies in the adoption of greener and more sustainable practices. unibo.itmdpi.comnih.gov

A key area of development is the implementation of continuous flow chemistry. eurekaselect.comnih.govsemanticscholar.orgnih.gov Flow reactors offer superior control over reaction parameters such as temperature and residence time, which is crucial for managing exothermic reactions and handling hazardous intermediates safely. nih.govresearchgate.net By minimizing the reaction volume at any given time, flow systems significantly reduce the risks associated with the accumulation of energetic azide intermediates. researchgate.net Furthermore, in-line purification and subsequent reactions in a continuous sequence can enhance efficiency and reduce waste, aligning with the principles of green chemistry. researchgate.netunimi.it

Future research will likely focus on developing catalytic systems that can facilitate the azidation of pyridines under milder conditions. This includes exploring copper-catalyzed reactions that allow for the selective synthesis of aryl azides from aryl halides. researchgate.netkoreascience.kr The precise control offered by flow systems can be exploited to selectively favor either azidation or subsequent amination, providing a versatile platform for synthesizing a range of pyridine (B92270) derivatives from a single precursor. researchgate.net

Synthetic ApproachAdvantagesKey Research Focus
Continuous Flow Chemistry Enhanced safety, precise control over reaction conditions, reduced waste, potential for automation and multi-step synthesis. researchgate.neteurekaselect.comnih.govOptimization of reactor design, integration of in-line purification, development of telescoped reaction sequences.
Novel Catalytic Methods Milder reaction conditions, improved selectivity, potential for using less hazardous azide sources. koreascience.krDevelopment of efficient copper or other transition-metal catalysts, exploration of photocatalytic routes.
Green Solvents & Reagents Reduced environmental impact, improved safety profile. unibo.itnih.govInvestigation of reactions in water or bio-based solvents, use of solid-supported reagents.

Exploration of Underutilized Reactivity Modes and Selective Transformations

While the azide group of this compound is widely recognized for its utility in "click" chemistry (Huisgen 1,3-dipolar cycloaddition) and the Staudinger reaction, a significant area for future exploration lies in its less common but equally potent reactivity modes. acs.org The development of selective transformations that can distinguish between different functional groups or even between different azide groups within a molecule is a key frontier. acs.org

One promising avenue is the exploration of photochemical transformations . The photolysis of aryl azides can generate highly reactive nitrene intermediates, which can undergo a variety of transformations not accessible through thermal routes. Recent studies have shown that aryl azides can be converted into aminopyridines under the influence of blue light and oxygen, representing a fascinating ring expansion and functional group interconversion. nih.gov Applying such methodologies to this compound could open pathways to novel heterocyclic scaffolds. Additionally, low-energy light in photoredox catalysis can be used for the targeted activation of aryl azides, offering spatiotemporal control in biological environments. researchgate.net

Another area of interest is the selective manipulation of azides . Research has demonstrated methods for the transient protection of aryl azides as phosphazides, allowing for selective reactions at other sites in the molecule before restoring the azide group. acs.org This strategy could be invaluable for the stepwise functionalization of molecules containing multiple azide groups or other reactive moieties. Furthermore, the conditions for copper-catalyzed reactions with sodium azide can be tuned to selectively produce either aryl azides or aryl amines from the same aryl halide precursor, highlighting the potential for divergent synthesis. koreascience.kr

Reactivity ModeDescriptionPotential Application for this compound
Photochemistry Generation of nitrene intermediates via photolysis, leading to unique cyclizations, insertions, and rearrangements. nih.govacs.orgSynthesis of novel, complex heterocyclic systems by leveraging the pyridine ring and bromine substituent.
Selective Protection/Deprotection Transient conversion of the azide to a less reactive group (e.g., phosphazide) to allow for selective chemistry at other sites. acs.orgStepwise, site-selective functionalization of more complex derivatives of this compound.
Catalyst-Controlled Selectivity Tuning reaction conditions (catalyst, ligand, solvent) to favor one reaction pathway over another (e.g., azidation vs. amination). researchgate.netkoreascience.krDivergent synthesis of either this compound or 3-amino-5-bromopyridine (B85033) from a common precursor.
Nitrogen Insertion Reactions Transformation of the aromatic ring system via nitrogen insertion from the azide group. nih.govConversion of the pyridine core into other nitrogen-containing heterocyclic structures.

Integration into Advanced Functional Systems and Nanomaterials

The distinct functionalities of this compound make it an excellent candidate for integration into advanced materials where specific properties are required. The azide group serves as a versatile handle for covalent attachment via click chemistry, while the bromo-pyridine moiety can be utilized for metal coordination or further functionalization through cross-coupling reactions. acs.org

In the realm of nanomaterials , azidopyridines can be used to functionalize the surfaces of nanoparticles, quantum dots, and other nanoscale structures. researchgate.netmdpi.comnih.govmdpi.com This surface modification can impart specific biological targeting capabilities, alter solubility, or introduce new electronic properties. For instance, pyridine-functionalized silver nanoparticle complexes have shown promise as anticancer therapeutics. nih.gov The integration of this compound could allow for the dual functionalization of such nanoparticles, combining therapeutic action with a "clickable" handle for attaching imaging agents or other molecules.

The field of molecular electronics represents another exciting frontier. wikipedia.org This discipline aims to use single molecules as components in electronic circuits. illinois.eduillinois.edu The pyridine ring is an electron-deficient aromatic system, and its electronic properties can be tuned by substituents. By incorporating this compound into larger, rigid molecular structures, it may be possible to create molecular wires or switches. The azide would serve to anchor the molecule to electrodes, while the bromo-pyridine core would constitute the electronically active part of the device.

Furthermore, the ability of azides to participate in polymerization reactions upon photolysis opens avenues for creating novel polymers . acs.org The photopolymerization of azidopyridines could lead to the formation of conductive or photoresponsive polymer films with applications in sensors, organic electronics, and coatings.

Synergistic Application of Computational and Experimental Approaches in Reaction Design and Mechanistic Understanding

The advancement of research on this compound and related compounds will be significantly accelerated by the close integration of computational and experimental methods. researchgate.net Density Functional Theory (DFT) and other computational tools are becoming indispensable for predicting reaction outcomes, understanding complex reaction mechanisms, and designing novel molecules with desired properties. mdpi.comnih.govmdpi.comnih.govpku.edu.cn

Mechanistic Elucidation: Computational studies can provide detailed insights into the transition states and intermediates of reactions involving azidopyridines. For example, DFT calculations have been employed to determine the regioselectivity of 1,3-dipolar cycloadditions, explaining why one isomer is formed preferentially over another. mdpi.comnih.gov This understanding is crucial for designing reactions that yield a single, desired product. Similarly, computational analysis has been used to rationalize the stability of different conformers of metal-azidopyridine complexes, which influences their solid-state properties. mdpi.com

Predictive Reaction Design: By calculating the energies of reactants, intermediates, and products, computational chemistry can predict the feasibility of a proposed reaction before it is attempted in the lab. This can save significant time and resources. For instance, computational screening could identify the most promising substituents on the pyridine ring to tune its electronic properties for applications in molecular electronics or to enhance the reactivity of the azide group in specific transformations. DFT studies can also predict the impact of substituents on the properties of resulting compounds, such as the HOMO-LUMO gap, which is relevant for electronic materials. nih.gov This predictive power allows for a more rational, hypothesis-driven approach to experimental design.

Computational MethodApplication in Azidopyridine ResearchExample
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting regioselectivity, calculating activation barriers, and determining electronic properties. mdpi.comnih.govnih.govPredicting the favored regioisomer in the cycloaddition of an azide with an alkyne; calculating the HOMO-LUMO gap of a novel triazole product.
Molecular Dynamics (MD) Simulating the conformational behavior of azidopyridine-containing molecules and their interactions with other molecules or surfaces.Modeling the binding of an azidopyridine-functionalized ligand to a protein active site or its assembly on a nanoparticle surface.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in complex environments, such as in the active site of an enzyme.Investigating the mechanism of an enzyme-catalyzed transformation of a this compound derivative.

By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can accelerate the discovery of new reactions, understand intricate mechanisms, and design novel materials and functional systems based on the versatile this compound scaffold.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF607295%
DMSO806892%
Acetonitrile705588%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., absence of NH₂ protons in azide derivatives). Aromatic protons appear as doublets (J = 5–6 Hz) .
  • IR Spectroscopy: Detect the azide stretch (~2100 cm⁻¹) and C-Br vibration (650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (m/z ~213 [M+H]⁺) and isotopic patterns for bromine .

Advanced: How does the bromine substituent influence cross-coupling reactivity in this compound?

Answer:
The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ for Suzuki; Pd₂(dba)₃/XPhos for aryl aminations.
  • Competing Reactivity: The azide group may decompose under high temperatures (>100°C). Use lower temperatures (60–80°C) and short reaction times.
  • Mechanistic Insight: Bromine acts as a better leaving group than azide, favoring selective coupling at the 5-position .

Advanced: How should researchers address contradictions in reported thermal stability data for this compound?

Answer:
Conflicting stability data (e.g., decomposition at 80°C vs. 110°C) may arise from:

  • Impurities: Trace metals or moisture accelerate decomposition. Purify via column chromatography (silica gel, hexane/EtOAc) .
  • Analytical Methods: Use DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) under inert gas. Compare heating rates (e.g., 5°C/min vs. 10°C/min) .
  • Replication: Repeat experiments with standardized protocols (e.g., ASTM E537-12 for DSC) and report humidity levels .

Advanced: What strategies resolve conflicting reactivity outcomes in azide-alkyne cycloadditions involving this compound?

Answer:
Discrepancies in CuAAC (Click Chemistry) yields may stem from:

  • Catalyst Purity: Use freshly prepared Cu(I) sources (e.g., CuBr(PPh₃)₃) to avoid oxidation.
  • Solvent Effects: DMF or t-BuOH/H₂O mixtures enhance reaction rates.
  • Steric Hindrance: The 3-azide group’s proximity to bromine may slow cycloaddition. Introduce bulky alkynes (e.g., propargyl alcohol) to test steric effects .

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (hexane → 30% EtOAc).
  • Recrystallization: Dissolve in hot ethanol, cool to −20°C for 12 hours.
  • Validation: Check purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Advanced: How to design toxicity assays for this compound in biological studies?

Answer:

  • In Vitro Testing: Use HepG2 cells for cytotoxicity (MTT assay; IC₅₀ determination).
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Safety Protocols: Follow OSHA guidelines for azide handling (e.g., avoid contact with acids to prevent HN₃ gas) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.